Imidazole-1-acetic acid

Description

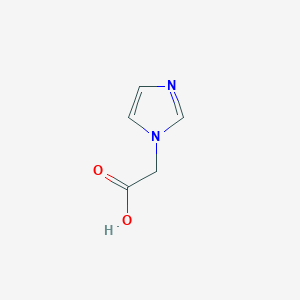

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFBDRSXXHEXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177425 | |

| Record name | Imidazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1H-Imidazole-1-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22884-10-2 | |

| Record name | 1H-Imidazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-1-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHC1J1G932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Imidazole-1-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 269 °C | |

| Record name | 1H-Imidazole-1-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Imidazole-1-acetic acid discovery and history

An In-Depth Technical Guide to Imidazole-1-Acetic Acid: From Foundational Synthesis to Biological Significance and Modern Applications

Abstract

This compound (IAA) is a heterocyclic compound of significant interest in both synthetic and biological chemistry. Structurally, it consists of a five-membered aromatic imidazole ring N-substituted with an acetic acid moiety. This guide provides a comprehensive technical overview of IAA, tracing its origins from the initial discovery of the imidazole core to the development of modern synthetic routes. We delve into the compound's crucial role as an endogenous neuromodulator, arising from the oxidative metabolism of histamine, and its function as a potent agonist at GABA-A receptors. Furthermore, this document explores the pivotal application of IAA as a key building block in the pharmaceutical industry, most notably in the synthesis of the third-generation bisphosphonate, zoledronic acid. This exploration is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical and biological relevance.

Part 1: The Genesis of the Imidazole Ring - A Historical Perspective

The story of this compound begins with the discovery of its parent heterocycle, imidazole. Although derivatives were noted as early as the 1840s, the first reported synthesis of imidazole itself was achieved by the German chemist Heinrich Debus in 1858.[1][2] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form the compound he originally named "glyoxaline".[1][2]

This foundational reaction was later expanded upon by Polish chemist Bronisław Radziszewski in 1882, who synthesized 2,4,5-triphenylimidazole (lophine) from benzil, benzaldehyde, and ammonia.[3][4] This multi-component reaction, now known as the Debus-Radziszewski imidazole synthesis, remains a cornerstone of heterocyclic chemistry.[5][6] It is a classic example of a multi-component process where three or more precursors are combined in a single step, offering a high degree of atomic economy as all atoms from the reactants are incorporated into the final product.[3] While the original Debus synthesis had low yields, it is still utilized for creating C-substituted imidazoles.[1][2]

The reaction proceeds in two conceptual stages: first, the dicarbonyl compound (e.g., glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with an aldehyde to form the imidazole ring.[7]

Part 2: Synthesis of this compound - The Evolution of N-Alkylation

The synthesis of this compound hinges on the regioselective N-alkylation of the imidazole ring. Imidazole is an amphoteric molecule, capable of acting as both an acid and a base, with two nitrogen atoms that could potentially be alkylated.[1] The primary and most effective strategy involves the reaction of imidazole with a haloacetic acid ester, followed by hydrolysis of the ester group to yield the final carboxylic acid. This approach has been refined over the years to improve yield, purity, and environmental friendliness.[8][9][10]

Comparative Analysis of Synthetic Routes

Several variations of the N-alkylation method have been reported, primarily differing in the choice of haloacetate ester and the reaction conditions. The choice of the ester group (e.g., methyl, benzyl, tert-butyl) is critical as it dictates the subsequent deprotection/hydrolysis step.

| Method | Alkylating Agent | Base/Catalyst | Deprotection/Hydrolysis | Key Advantages/Disadvantages |

| Method A [8] | tert-Butyl Chloroacetate | K₂CO₃ | Non-aqueous cleavage (TiCl₄) or Acidic Hydrolysis | Pro: tert-Butyl ester is easily cleaved under non-aqueous or acidic conditions, avoiding difficult isolation from water.[8][11] Con: TiCl₄ is a hazardous reagent. |

| Method B [8] | Benzyl Chloroacetate | In situ generation | Catalytic Hydrogenation (Pd/C) or Acidic Hydrolysis (HCl) | Pro: Benzyl group offers an alternative deprotection pathway via hydrogenolysis. Con: Requires handling of flammable H₂ gas and precious metal catalyst. |

| Method C [8][9] | Methyl Chloroacetate | K₂CO₃ / KI | Aqueous Hydrolysis | Pro: Utilizes inexpensive and common reagents. Con: Isolation of the water-soluble product from the aqueous hydrolysis mixture can be challenging.[9][11] |

| Method D [9][10] | tert-Butyl Chloroacetate | K₂CO₃ | Aqueous Hydrolysis followed by HCl treatment | Pro: Solvent-free N-alkylation offers a green chemistry approach; simple work-up.[9][10] Con: Requires careful control of reaction temperature. |

Detailed Experimental Protocol: A Modern, Solvent-Free Approach

The following protocol is adapted from a modern, environmentally friendly synthesis that utilizes a solvent-free N-alkylation step, simplifying the procedure and reducing hazardous waste.[9][10] This method is self-validating as the progress can be monitored via Thin-Layer Chromatography (TLC), and the final product is characterized by standard analytical techniques (NMR, MS).

Step 1: N-Alkylation of Imidazole to form Imidazol-1-yl-acetic acid tert-butyl ester

-

Reagent Preparation: To a round-bottom flask, add imidazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 1.5 eq), and tert-butyl chloroacetate (1.1 eq).

-

Causality: Imidazole acts as the nucleophile. K₂CO₃ is a mild, inexpensive base used to deprotonate the N-H of imidazole, activating it for nucleophilic attack. Using it in powdered form increases the surface area for the solid-state reaction. An excess of the base ensures complete activation. tert-butyl chloroacetate is the electrophile.

-

-

Reaction: Heat the mixture to 70-80°C with stirring. The reaction is performed neat (without solvent).

-

Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed in the absence of a solvent.

-

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol/Chloroform mobile phase, visualized with iodine). The reaction is typically complete within 4-6 hours.

-

Causality: TLC allows for the visualization of the consumption of the starting material (imidazole) and the formation of the product, ensuring the reaction is driven to completion.

-

-

Work-up and Isolation: After cooling to room temperature, add cold water to the reaction mass to dissolve the inorganic salts (KCl, unreacted K₂CO₃). The product, being an ester, is water-insoluble and can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Causality: The aqueous work-up is a standard and efficient method for separating the organic product from inorganic byproducts.

-

Step 2: Hydrolysis to this compound Hydrochloride

-

Hydrolysis: Add the crude ester from Step 1 to a 4M aqueous solution of hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (approximately 100°C) for 2-4 hours.

-

Causality: The strong acidic conditions and heat facilitate the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group is particularly susceptible to acid-catalyzed cleavage.

-

-

Isolation: Cool the reaction mixture. The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

-

Causality: The hydrochloride salt of the product is often less soluble in the acidic aqueous medium upon cooling, allowing for isolation by simple filtration. The alcohol wash removes residual impurities.

-

Part 3: The Biological Chronicle of this compound

Beyond its utility in synthetic chemistry, this compound is an endogenously produced molecule with significant biological activity. Its history is deeply intertwined with the metabolism of histamine.

The Histamine Connection

For a long time, it was believed that histamine in the mammalian brain was metabolized almost exclusively by methylation via the enzyme histamine-N-methyltransferase (HMT), forming tele-methylhistamine, which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA).[12] However, the presence of IAA in the brain and cerebrospinal fluid pointed to an alternative metabolic route.

It is now understood that IAA is the product of the oxidative pathway of histamine metabolism.[12] In this pathway, histamine is oxidized by amine oxidases, particularly diamine oxidase (DAO), to form an unstable intermediate, imidazolacetaldehyde. This intermediate is then rapidly converted by aldehyde dehydrogenase (ALD-DH) to this compound. The formation of IAA in the brain, though a minor pathway compared to methylation, is physiologically significant.[12]

Neuromodulatory Activity: A GABA Agonist

A pivotal discovery in the history of IAA was its identification as a potent agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] This finding was profound because it established a direct metabolic and functional link between the histaminergic system (traditionally viewed as excitatory and involved in arousal) and the GABAergic system (the major inhibitory system).

The formation of IAA from histamine provides a novel mechanism for interactions between these two critical neurotransmitter systems.[12] The activity of IAA at GABA-A receptors suggests it may contribute to the sedative or analgesic properties observed under certain conditions. For instance, salicylates (like aspirin) have been shown to increase the urinary excretion of IAA, leading to speculation that this interference with histamine metabolism could contribute to their analgesic effects.[13][14]

Part 4: Modern Applications in Drug Discovery and Development

The imidazole ring is considered a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antifungal, antibacterial, antihypertensive, and anticancer agents.[2][15][16][17] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal scaffold for drug design. This compound leverages this privileged core, serving as a versatile and valuable starting material.

Case Study: Zoledronic Acid

The most prominent application of this compound in modern medicine is its role as the key intermediate in the synthesis of Zoledronic acid (marketed as Zometa™).[8][15] Zoledronic acid is a third-generation bisphosphonate, a class of drugs that potently inhibits bone resorption.[8] It is used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases associated with various cancers.[8][15]

The synthesis of zoledronic acid from IAA involves reaction with phosphorous acid and phosphorus trichloride. The imidazole ring is crucial for the drug's high potency. The nitrogen atoms in the ring are thought to enhance the binding of the bisphosphonate moiety to the bone mineral hydroxyapatite and to inhibit the enzyme farnesyl pyrophosphate synthase within osteoclasts, leading to their inactivation and apoptosis. The availability of a robust and scalable synthesis for IAA was therefore a critical enabling factor in the development and commercialization of this important therapeutic agent.[8][9]

Broader Potential as a Synthetic Building Block

Beyond zoledronic acid, the dual functionality of IAA—a nucleophilic imidazole ring and a carboxylic acid handle—makes it an attractive building block for combinatorial chemistry and the development of new chemical entities.[18] The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the attachment of diverse chemical fragments. This versatility enables researchers to generate libraries of novel imidazole-containing compounds for screening against various biological targets, from enzymes to receptors, in the ongoing search for new medicines.[15][18]

Conclusion

This compound has a rich and multifaceted history. It is born from the foundational discoveries of heterocyclic chemistry, with its core imidazole ring first synthesized over 160 years ago. Its own story is one of dual identity: it is a key product of histamine metabolism in the brain, acting as a crucial link between the histaminergic and GABAergic systems, and it is a synthetically vital intermediate that has enabled the development of life-changing pharmaceuticals like zoledronic acid. The evolution of its synthesis towards more efficient and environmentally benign methods underscores its continued importance. For researchers and drug development professionals, this compound represents not just a molecule, but a confluence of history, biology, and modern medicinal chemistry, offering enduring potential for future discoveries.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interference with histamine and imidazole acetic acid metabolism by salicylates: a possible contribution to salicylate analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of salicylates on histamine and L-histidine metabolism. Inhibition of imidazoleacetate phosphoribosyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. clinmedkaz.org [clinmedkaz.org]

- 17. longdom.org [longdom.org]

- 18. chemimpex.com [chemimpex.com]

Imidazole-1-acetic acid: A Comprehensive Guide to Chemical Properties and Structure Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-1-acetic acid (IAA) is a pivotal heterocyclic compound, serving as a critical building block and intermediate in modern synthetic chemistry. Its structural motif, featuring both an imidazole ring and a carboxylic acid function, imparts a unique combination of chemical reactivity and biological significance. This guide provides an in-depth exploration of the chemical properties of this compound, grounded in established data. We will delve into the core principles and practical methodologies for its unambiguous structure elucidation, explaining the causality behind the selection of analytical techniques. This document is intended to serve as a comprehensive technical resource, offering field-proven insights and self-validating protocols for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₆N₂O₂, is more than a simple organic molecule; it is a key precursor in the synthesis of high-value pharmaceuticals.[1] Most notably, it is an essential intermediate in the manufacturing of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone-related complications from cancer.[2][3] The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, which makes IAA a valuable starting material for the development of novel therapeutics, including antifungal and antibacterial agents.[1][4]

Understanding the precise chemical properties and having robust methods for structure verification are paramount for ensuring the purity, stability, and efficacy of any subsequent active pharmaceutical ingredient (API). This guide provides the foundational knowledge required to handle, analyze, and utilize this versatile compound with confidence.

Core Chemical and Physical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For this compound, these properties are a direct consequence of its hybrid structure: the aromatic, basic imidazole ring and the acidic carboxylic acid side chain.

Data Summary: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [4][5] |

| Molecular Weight | 126.11 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 255-270 °C (decomposes) | [4][5] |

| Boiling Point | 392.1±25.0 °C (Predicted) | [6] |

| pKa (Predicted) | 3.37±0.10 (Carboxylic Acid) | [6] |

| CAS Number | 22884-10-2 | [4][5] |

Acidity, Basicity, and Zwitterionic Nature

This compound is an amphoteric molecule. The carboxylic acid group is weakly acidic, while the imidazole ring provides a basic nitrogen atom. This dual functionality allows it to exist as a zwitterion under certain pH conditions, which influences its solubility, reactivity, and chromatographic behavior. The predicted pKa of the carboxylic acid is approximately 3.37, meaning it will be predominantly in its carboxylate form at physiological pH.[6]

Stability and Storage

The compound is a stable solid under standard laboratory conditions.[7] However, meticulous handling is crucial to maintain its integrity. It should be stored in a cool, dry, well-sealed container, protected from moisture and strong light, as degradation can occur over prolonged periods or under harsh conditions.[1][8] The hydrochloride salt form, this compound hydrochloride, is often used in synthesis due to its improved handling characteristics.[9][10]

Synthetic Pathways: A Brief Overview

A comprehensive understanding of a molecule's synthesis is vital for anticipating potential impurities. The most prevalent and efficient industrial synthesis of this compound involves a two-step process. This context is crucial for designing appropriate analytical methods for quality control.

Caption: A generalized workflow for the synthesis of this compound.

The key causality here is the choice of the tert-butyl ester intermediate. This protecting group is stable during the N-alkylation step but can be removed under specific conditions. Critically, non-aqueous cleavage using reagents like titanium tetrachloride was developed to circumvent the difficult process of isolating the highly water-soluble final product from an aqueous medium, which often led to lower yields.[9][11]

Structure Elucidation: A Multi-Technique Approach

Confirming the structure of this compound requires a synergistic approach, where each analytical technique provides a unique and complementary piece of the puzzle. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.

Caption: The logical relationship between analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

-

Expertise & Causality: We use ¹H NMR to identify and count the distinct types of protons and their neighboring protons (connectivity). ¹³C NMR is used to identify the distinct carbon environments, including the carbonyl carbon of the acid. The chemical shifts are highly sensitive to the electronic environment, allowing us to confirm the attachment of the acetic acid moiety to the N-1 position of the imidazole ring.

¹H and ¹³C NMR Spectral Data (in D₂O)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| ¹H | ~8.5-8.7 | Singlet | H-2 (proton between nitrogens) | [2][9] |

| ¹H | ~7.2-7.5 | Broad Singlet / Doublet | H-4 and H-5 | [2][9] |

| ¹H | ~4.5-5.1 | Singlet | -CH₂- (methylene protons) | [2][9] |

| ¹³C | ~172.4 | Singlet | C=O (Carboxyl) | [2] |

| ¹³C | ~135.8 | Singlet | C-2 | [2] |

| ¹³C | ~123.8 | Singlet | C-5 | [2] |

| ¹³C | ~118.2 | Singlet | C-4 | [2] |

| ¹³C | ~52.3 | Singlet | -CH₂- (Methylene) | [2] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. D₂O is often preferred due to the compound's solubility and for exchanging the acidic proton.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition. It is a destructive technique that provides invaluable confirmatory data.

-

Expertise & Causality: We use a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The resulting mass-to-charge ratio (m/z) provides a highly accurate molecular weight, which can be used to confirm the elemental formula (C₅H₆N₂O₂). The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing the loss of characteristic neutral fragments (e.g., H₂O, CO₂).

Expected Mass Spectrometry Results

| Ionization Mode | Ion | Expected m/z (Monoisotopic) | Source(s) |

| Positive (ESI+) | [M+H]⁺ | 127.0451 | [2][5] |

| Negative (ESI-) | [M-H]⁻ | 125.0305 | [5] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture like water/acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.[12] A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[12]

-

MS Acquisition: Infuse the sample directly or from the LC outlet into the ESI source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

If desired, perform a tandem MS (MS/MS) experiment by selecting the precursor ion (e.g., m/z 127.05) and fragmenting it to observe characteristic product ions.

-

Data Analysis: Compare the accurate mass of the observed molecular ion with the theoretical mass calculated for C₅H₆N₂O₂.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, revealing the precise 3D arrangement of atoms in the solid state.

-

Expertise & Causality: While often not used for routine identification, X-ray crystallography is the gold standard for absolute structure confirmation. It resolves any ambiguity about connectivity or stereochemistry. For this compound, a crystal structure has been solved and is available in the Cambridge Crystallographic Data Centre (CCDC), providing an authoritative reference for its solid-state conformation.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen is typically used to minimize thermal motion and radiation damage.

-

The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.

Conclusion

This compound is a compound of significant industrial and pharmaceutical relevance. Its proper identification and characterization are non-negotiable for ensuring the quality and safety of downstream products. This guide has detailed the key chemical properties and a robust, multi-faceted strategy for its structure elucidation. By combining NMR for connectivity, MS for molecular weight, and referencing established crystallographic data for absolute confirmation, researchers can achieve an unassailable level of confidence in their material. The provided protocols are designed to be self-validating, reflecting a commitment to scientific integrity and experimental excellence.

References

- 1. nbinno.com [nbinno.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. sciforum.net [sciforum.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazol-1-yl-acetic acid price,buy Imidazol-1-yl-acetic acid - chemicalbook [m.chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Biological Significance of Imidazole-1-acetic Acid in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Imidazole-1-acetic acid (IAA), a key metabolite of histamine, is increasingly recognized for its diverse and significant roles in various physiological and pathological processes. Traditionally viewed as a simple breakdown product, emerging evidence highlights IAA as a bioactive molecule with neuromodulatory functions and as a critical node in interconnected metabolic pathways. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological functions of IAA. We delve into the enzymatic machinery governing its metabolism, its intricate interactions with receptors, and its implications for drug development and clinical research. This document is intended to serve as an in-depth resource for researchers and clinicians working to unravel the complexities of histamine metabolism and the broader implications of its bioactive derivatives.

Introduction to this compound (IAA)

This compound (CAS 22884-10-2) is an organic compound characterized by an imidazole ring linked to an acetic acid moiety.[1] It is a naturally occurring metabolite found in various biological systems.[2] Historically, IAA was primarily considered an inactive end-product of histamine metabolism. However, recent research has illuminated its role as a signaling molecule, particularly within the central nervous system, and as a key intermediate in pharmaceutical synthesis.[1][3] This guide will explore the intricate metabolic pathways involving IAA, its physiological functions, and the analytical techniques used for its study.

Metabolic Pathways of this compound

The metabolic fate of this compound is intricately linked to histamine metabolism. Its biosynthesis and degradation are governed by a series of enzymatic reactions that are crucial for maintaining histamine homeostasis and for the production of other bioactive molecules.

Biosynthesis of this compound

There are two primary pathways for the biosynthesis of IAA:

2.1.1. The Diamine Oxidase (DAO) Pathway from Histamine

The principal route for IAA formation is the oxidative deamination of histamine, catalyzed by the enzyme diamine oxidase (DAO) , also known as histaminase.[4] This reaction is followed by the action of aldehyde dehydrogenase (ALDH) .[5]

-

Step 1: Oxidative Deamination of Histamine. DAO, a copper-containing enzyme, catalyzes the conversion of histamine to imidazole-4-acetaldehyde.[5] This enzyme is predominantly found in the small intestine, colon, placenta, and kidneys, where it is responsible for the degradation of extracellular histamine.[6]

-

Step 2: Oxidation of Imidazole-4-acetaldehyde. The resulting imidazole-4-acetaldehyde is rapidly oxidized to this compound by aldehyde dehydrogenase (ALDH) enzymes.[5] This step is crucial as the intermediate aldehyde is a reactive species.

The overall reaction can be summarized as:

Histamine → Imidazole-4-acetaldehyde → this compound

This pathway is particularly significant in peripheral tissues for clearing histamine from the circulation and dietary sources.[7]

2.1.2. The Histidine Transaminase Pathway

An alternative pathway for IAA synthesis, particularly in the central nervous system, involves the transamination of the amino acid L-histidine. This reaction is catalyzed by histidine transaminase (also known as kynurenine aminotransferase).[2] This pathway is thought to be a significant source of IAA in the brain, where the DAO pathway is less prominent.[2]

Degradation and Further Metabolism of IAA

This compound is not an inert end-product and undergoes further metabolism, primarily through conjugation reactions, leading to the formation of ribosylated derivatives.

2.2.1. Formation of Imidazoleacetic Acid-Ribotide (IAA-RP)

IAA can be conjugated with phosphoribosyl-pyrophosphate (PRPP) to form imidazoleacetic acid-ribotide (IAA-RP) .[2] This reaction is a key step in the further processing of IAA and the formation of a potentially novel signaling molecule.

2.2.2. Formation of Imidazoleacetic Acid-Riboside (IAA-R)

IAA-RP can be subsequently dephosphorylated by phosphatases and 5'-nucleotidases to yield imidazoleacetic acid-riboside (IAA-R) .[2][8] Both IAA-RP and IAA-R have been detected in mammalian tissues and are considered important metabolites in the overall histamine metabolic network.[9]

The following diagram illustrates the central role of this compound in these metabolic pathways:

Biological Role of this compound as a Signaling Molecule

Beyond its role as a metabolite, IAA exhibits significant biological activity, primarily through its interaction with neurotransmitter receptors in the central nervous system.

GABA-A Receptor Agonism

A substantial body of evidence indicates that this compound acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor .[3][4] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its activation leads to a decrease in neuronal excitability.

The interaction of IAA with the GABA-A receptor is thought to mediate several of its observed pharmacological effects, including:

-

Sedative and hypnotic effects: Administration of IAA can induce a sleep-like state in animals.[4]

-

Anxiolytic effects: By enhancing inhibitory neurotransmission, IAA may contribute to a reduction in anxiety.

-

Anticonvulsant properties: Activation of GABA-A receptors can suppress seizure activity.

The following diagram illustrates the interaction of IAA with the GABA-A receptor and its downstream effects.

Other Potential Roles

Research also suggests that IAA and its metabolites may have other biological functions. For instance, imidazoleacetic acid-ribotide (IAA-RP) has been proposed as a putative neurotransmitter or neuromodulator that may interact with imidazoline and adrenergic receptors.[10] Further investigation is needed to fully elucidate the spectrum of biological activities of IAA and its derivatives.

Analytical Methodologies for this compound

The accurate quantification of this compound in biological matrices is essential for understanding its metabolism and physiological roles. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the separation and quantification of IAA.[11]

Table 1: Example HPLC Parameters for IAA Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile, water, and an acid modifier (e.g., formic acid for MS compatibility)[11] |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

4.1.1. Experimental Protocol: HPLC-MS/MS for IAA Quantification

The following is a generalized protocol for the quantification of IAA in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

I. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled IAA).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

II. LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute IAA.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for IAA and the internal standard.

III. Data Analysis

-

Construct a calibration curve using standards of known IAA concentrations.

-

Quantify the IAA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay

An enzymatic assay for IAA has been developed based on the specific activity of imidazoleacetate monooxygenase from Pseudomonas sp.[12] This enzyme catalyzes the conversion of IAA to an unstable intermediate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is directly proportional to the amount of IAA present.

4.2.1. Experimental Protocol: Enzymatic Assay for IAA

I. Reagents

-

Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.5.

-

NADH Solution: 1 mM NADH in assay buffer.

-

Imidazoleacetate Monooxygenase: A partially purified enzyme preparation.

-

Sample: Biological extract partially purified by ion-exchange chromatography.

II. Procedure

-

In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NADH solution, and 50 µL of the sample.

-

Mix and measure the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding 50 µL of the imidazoleacetate monooxygenase solution.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes until a stable reading is obtained (A_final).

-

The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of IAA using the molar extinction coefficient of NADH.

Clinical Relevance and Future Perspectives

The growing understanding of the biological roles of this compound has significant implications for clinical research and drug development.

Biomarker of Histamine Metabolism

Urinary levels of IAA and its metabolites can serve as valuable biomarkers for assessing overall histamine turnover in the body.[13] This is particularly relevant in conditions associated with altered histamine metabolism, such as histamine intolerance and mast cell activation disorders.

Therapeutic Potential

The agonistic activity of IAA at the GABA-A receptor suggests its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[3] However, its pharmacokinetic properties, such as rapid elimination, may need to be optimized for therapeutic applications.[4]

Drug Development Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[14] A notable example is its use as a precursor for the production of zoledronic acid, a bisphosphonate medication used to treat osteoporosis and cancer-related bone complications.[1]

Future Research Directions

Several areas warrant further investigation to fully comprehend the significance of IAA in metabolic pathways:

-

Quantitative Tissue Distribution: Comprehensive studies on the quantitative levels of IAA and its metabolites in various human tissues are needed.

-

Enzyme Kinetics: Detailed kinetic characterization (Km, Vmax) of the enzymes involved in IAA metabolism is required for a more precise understanding of its regulation.

-

Receptor Pharmacology: Further elucidation of the dose-response relationship of IAA at different GABA-A receptor subtypes and the exploration of its interaction with other receptors are crucial.

-

Clinical Studies: Well-designed clinical trials are necessary to evaluate the therapeutic potential of IAA and its analogues in human diseases.

Conclusion

This compound has emerged from the shadow of being a mere metabolic byproduct to a molecule of significant biological interest. Its central role in histamine metabolism, coupled with its activity as a neuromodulator, positions it as a key player in a complex network of physiological processes. The continued exploration of its metabolic pathways, biological functions, and analytical methodologies will undoubtedly unveil new avenues for understanding health and disease, and for the development of novel therapeutic strategies. This guide provides a solid foundation for researchers and clinicians to build upon as they navigate the exciting and evolving field of imidazole metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. seebeyondshop.com [seebeyondshop.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of a human GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structures of a GABAA receptor chimera reveal new endogenous neurosteroid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. seebeyondshop.com [seebeyondshop.com]

- 13. Determination of imidazole acetic acid and its conjugate(s) levels in urine, serum and tissues of rats: studies on changes in their levels under various conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Imidazole-1-Acetic Acid

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Imidazole-1-acetic acid, a key building block in the synthesis of potent bisphosphonates like zoledronic acid, is a molecule of significant interest.[1][2] Its purity and structural integrity directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth analysis of this compound using a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causality behind the spectral features and the logic underpinning the analytical methodologies.

The Molecular Blueprint: An Introduction to this compound

This compound (C₅H₆N₂O₂) is a heterocyclic compound featuring an imidazole ring N-substituted with an acetic acid moiety.[3][4] This bifunctional nature—a weakly basic imidazole ring and an acidic carboxylic acid group—governs its chemical behavior and is central to its role as a synthetic precursor.[2] Its molecular weight is 126.11 g/mol , and it is also known as a related compound/impurity in the synthesis of Zoledronic Acid.[5][6] A thorough spectroscopic characterization is essential not only for routine quality control but also for stability studies and understanding its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the electronic environment of each atom. For this guide, we will focus on the analysis of this compound hydrochloride, as comprehensive data is available for this stable, crystalline form.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR protocol is the foundation of accurate structural analysis. The following methodology is a field-proven approach for small molecules like this compound hydrochloride.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent is critical; D₂O is useful for observing exchangeable protons, while DMSO-d₆ can often provide sharper signals for N-H protons.

-

Internal Standard: For quantitative NMR (qNMR), an internal standard of known concentration would be added. For qualitative analysis, the residual solvent peak (e.g., DMSO at 2.50 ppm) serves as a secondary reference.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for NMR analysis.

Interpretation of ¹H and ¹³C NMR Spectra

The following data is based on the analysis of this compound hydrochloride in D₂O.[8] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectrum (in D₂O):

| Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.58 | Singlet | 1H | H2 (Im) | The proton at the C2 position of the imidazole ring is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms. |

| 7.38 | Singlet | 1H | H4/H5 (Im) | The protons at the C4 and C5 positions are in a more electron-rich environment compared to H2. Their chemical equivalence can be solvent-dependent. |

| 7.23 | Singlet | 1H | H4/H5 (Im) | In some cases, H4 and H5 may appear as distinct singlets or doublets depending on the solvent and pH. |

| 4.55 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing imidazole ring and the carboxylic acid group, resulting in a downfield shift. |

¹³C NMR Spectrum (in D₂O): [8]

| Signal (δ, ppm) | Assignment | Rationale |

| 172.41 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| 135.77 | C2 (Im) | Similar to its attached proton, the C2 carbon is the most deshielded carbon in the imidazole ring. |

| 123.84 | C4/C5 (Im) | The C4 and C5 carbons of the imidazole ring appear at a higher field (more shielded) compared to C2. |

| 118.18 | C4/C5 (Im) | The specific assignment of C4 and C5 can be confirmed with 2D NMR techniques like HMBC. |

| 52.34 | -CH₂- | The methylene carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the adjacent nitrogen and carbonyl groups. |

Note: In DMSO-d₆, one would also observe a broad signal for the carboxylic acid proton (-COOH) typically above 10 ppm, and the N-H proton of the imidazolium cation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides a molecular fingerprint by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Solid-State FTIR Analysis

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.

Methodology:

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

The fine powder is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Diagram: FTIR Experimental Workflow

Caption: Workflow for solid-state FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound hydrochloride reveals key vibrational modes characteristic of its functional groups.

Key IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400-2400 (broad) | O-H Stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer. |

| ~3159, 3078 | C-H Stretch | Imidazole Ring | These absorptions are typical for C-H stretching vibrations in aromatic/heteroaromatic rings. |

| ~2827 | N-H Stretch | Protonated Imidazole | A broad band in this region is often indicative of the N-H stretch in the imidazolium cation. |

| ~1732 | C=O Stretch | Carboxylic Acid | This strong, sharp absorption is a classic indicator of the carbonyl group in a carboxylic acid. |

| ~1548 | C=N, C=C Stretch | Imidazole Ring | These bands arise from the stretching vibrations within the imidazole ring. |

| ~1222 | C-O Stretch | Carboxylic Acid | Corresponds to the stretching of the C-O single bond in the carboxylic acid group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecule intact.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Tandem MS (MS/MS): For fragmentation analysis, the ion of interest (the parent or precursor ion) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment (daughter or product) ions are mass-analyzed.

Diagram: ESI-MS/MS Logical Workflow

Caption: Logical flow of an ESI-MS/MS experiment.

Interpretation of the Mass Spectrum

Full Scan (MS1) Spectrum:

In positive ion mode ESI-MS, this compound (MW = 126.11) will primarily be observed as the protonated molecule, [M+H]⁺.

-

Expected m/z: 127.05

Tandem (MS/MS) Spectrum and Proposed Fragmentation:

The fragmentation of the [M+H]⁺ ion (m/z 127.05) provides structural insights. A plausible fragmentation pathway involves the loss of small, stable neutral molecules.

-

Loss of H₂O (water): A common fragmentation for carboxylic acids, though not always the most prominent.

-

m/z 127.05 -> m/z 109.04 + H₂O

-

-

Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids.[9]

-

m/z 127.05 -> m/z 83.06 + CO₂

-

-

Loss of COOH (formic acid radical) or HCOOH (formic acid): Cleavage of the bond between the methylene group and the carboxylic acid.

-

m/z 127.05 -> m/z 81.04 + HCOOH

-

-

Imidazole Ring Fragmentation: The imidazole ring itself is quite stable, but can fragment under higher collision energies. A common fragmentation of the imidazole ring involves the loss of HCN.[10]

-

m/z 81.04 -> m/z 54.03 + HCN

-

The base peak in the MS/MS spectrum will depend on the stability of the resulting fragment ions. The fragment at m/z 81.04, corresponding to the protonated methyl-imidazole cation, is often a prominent peak.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound is a clear demonstration of the power of a multi-technique approach. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural details through fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this critical pharmaceutical intermediate. This guide serves as a foundational reference, empowering researchers to apply these principles with a deeper understanding of the underlying science, thereby ensuring the integrity and quality of their work.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. scienceopen.com [scienceopen.com]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Imidazole-1-acetic Acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. Imidazole-1-acetic acid (IAA), a heterocyclic compound, serves as a critical building block in the synthesis of numerous pharmaceuticals, most notably the third-generation bisphosphonate, zoledronic acid.[1][2] Its unique structural combination of an imidazole ring and a carboxylic acid moiety imparts a range of chemical behaviors that are crucial to control and understand during synthesis, formulation, and analysis.[3] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both established data and the underlying scientific principles and methodologies for their determination.

Molecular Structure and Core Identifiers

The foundational attributes of a molecule are its structure and fundamental identifiers, which dictate its chemical reactivity and physical characteristics.

Chemical Structure

This compound consists of an acetic acid molecule where one of the methyl hydrogens is substituted by an imidazol-1-yl group.[4][5] This structure is fundamental to its role as a versatile intermediate in organic synthesis.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Key Identifiers

A consistent and accurate identification of chemical compounds is crucial for regulatory compliance and scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 22884-10-2 | [2][4][6] |

| Molecular Formula | C₅H₆N₂O₂ | [4][7] |

| Molecular Weight | 126.11 g/mol | [4][7] |

| IUPAC Name | 2-(1H-imidazol-1-yl)acetic acid | [4] |

| Synonyms | 1H-Imidazole-1-acetic acid, (1-Imidazolyl)acetic Acid, 1-carboxymethylimidazole | [8][9] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. These properties are summarized below, with detailed experimental protocols for their determination provided in subsequent sections.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 255-270 °C (decomposes) | [7][10] |

| Boiling Point | 392.1 °C at 760 mmHg (Predicted) | [2][11] |

| pKa | 3.37 ± 0.10 (Predicted) | [5][11] |

| Solubility | Soluble in water and polar organic solvents. | [5][6][12] |

Acidity (pKa)

The pKa of this compound is a critical parameter influencing its ionization state in different pH environments. The predicted pKa of approximately 3.37 is attributed to the carboxylic acid group.[5][11] The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[13] The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine.[13]

Diagram 2: Ionization States of this compound

Caption: Predominant species of IAA at different pH values.

Solubility

This compound is described as being soluble in water and polar organic solvents.[6] Its high water solubility can complicate its isolation from aqueous media during synthesis, often necessitating evaporation rather than extraction with common organic solvents.[1] The hydrochloride salt of this compound is also readily soluble in water.[12]

Stability and Storage

This compound is a stable compound under standard conditions.[7] For long-term storage, it is recommended to keep it in a cool, dry place in a well-closed container, shielded from moisture and strong light.[2] The hydrochloride salt is stable under acidic conditions but can undergo hydrolysis in neutral or alkaline environments.[12]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of physicochemical properties should follow standardized and validated protocols.

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Principle: A solution of the analyte is titrated with a standardized solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH and the volume of NaOH added after each increment, allowing the pH to stabilize before each reading.

-

Continue the titration until the pH has risen significantly, indicating the equivalence point has been passed.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the steepest part of the curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of this compound and its derivatives.[7][14]

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column.

Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

This compound reference standard

Chromatographic Conditions (Example): [15]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard. The purity can be calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Synthesis and Applications

A brief overview of the synthesis and primary applications of this compound provides context for the importance of its physicochemical properties.

Synthesis Overview

This compound is typically synthesized via the N-alkylation of imidazole.[1][16] Common methods involve reacting imidazole with a haloacetic acid ester (such as tert-butyl chloroacetate or methyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1][16] Solvent-free synthesis methods have also been developed to provide a more environmentally friendly route.[16][17]

Diagram 3: General Synthesis Pathway for this compound

Caption: A simplified schematic of the synthesis of IAA.

Key Applications

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[3][7]

-

Zoledronic Acid Synthesis: It is a crucial precursor for the production of zoledronic acid, a bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][16]

-

Biochemical Research: Due to its structure, it is utilized in studies of enzyme inhibition and protein interactions.[7]

-

Development of Novel Therapeutics: The imidazole ring is a common pharmacophore in many biologically active molecules, making this compound a valuable starting material for the development of new antifungal and antibacterial agents.[2][7]

Conclusion

The physicochemical properties of this compound are integral to its successful application in pharmaceutical synthesis and research. A thorough understanding of its structure, acidity, solubility, and stability, coupled with robust analytical methods for purity assessment, enables scientists to optimize reaction conditions, ensure product quality, and accelerate the development of novel therapeutics. This guide serves as a comprehensive resource for professionals in the field, providing both foundational knowledge and practical experimental insights.

References

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazol-1-yl-acetic acid | 22884-10-2 [chemicalbook.com]

- 6. CAS 22884-10-2: 1H-Imidazole-1-acetic acid | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Imidazol-1-yl-acetic Acid CAS 22884-10-2 [homesunshinepharma.com]

- 9. Imidazol-1-yl-acetic acid price,buy Imidazol-1-yl-acetic acid - chemicalbook [m.chemicalbook.com]

- 10. 22884-10-2 Imidazol-1-yl-acetic acid AKSci A240 [aksci.com]

- 11. 22884-10-2 CAS MSDS (Imidazol-1-yl-acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Imidazole - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

Methodological & Application

Synthesis of Zoledronic Acid from Imidazole-1-acetic Acid: An Application Note and Protocol Guide

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Zoledronic acid, a third-generation nitrogen-containing bisphosphonate, commencing from Imidazole-1-acetic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the chemical preparation and purification of this significant active pharmaceutical ingredient (API). Zoledronic acid is a potent inhibitor of osteoclast-mediated bone resorption, widely utilized in the management of osteoporosis, Paget's disease of bone, and cancer-related bone metastases.[1][2]

The synthesis of Zoledronic acid from this compound is a well-established process, yet its successful and reproducible execution hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This guide delineates the critical steps, from the phosphorylation of the carboxylic acid precursor to the purification and characterization of the final product, emphasizing the causality behind procedural choices to ensure both high yield and purity.

Synthetic Strategy and Mechanistic Considerations

The core of the synthesis involves the conversion of the carboxylic acid moiety of this compound into a geminal bisphosphonate group. This transformation is typically achieved through the reaction with a combination of phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[1][3][4][5]

The reaction proceeds through a series of complex intermediates. It is postulated that phosphorus trichloride first activates the carboxylic acid, potentially forming an acyl chloride or a mixed anhydride. This reactive intermediate then undergoes sequential reactions with phosphorous acid to build the bisphosphonate backbone. The presence of the imidazole nitrogen introduces a nucleophilic site that requires careful management of reaction conditions to prevent unwanted side reactions. The final step of the reaction sequence is a hydrolysis of the reaction mixture to yield the desired 1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)bis(phosphonic acid), or Zoledronic acid.

The choice of solvent plays a crucial role in the reaction's efficiency and handling. While traditional methods have employed solvents like chlorobenzene, more recent developments have focused on greener alternatives and even solvent-free conditions to enhance safety and environmental sustainability.[1][3][6]

Experimental Protocols

This section presents two detailed protocols for the synthesis of Zoledronic acid from this compound or its hydrochloride salt. Protocol A describes a solvent-based approach, while Protocol B outlines a solvent-free method.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| This compound hydrochloride | ≥98% | Sigma-Aldrich |

| This compound | ≥98% | TCI Chemicals |

| Phosphorous acid (H₃PO₃) | ≥99% | MilliporeSigma |

| Phosphorus trichloride (PCl₃) | ≥99% | Acros Organics |

| Phosphorus oxychloride (POCl₃) | ≥99% | Alfa Aesar |

| Chlorobenzene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Chemical |

| Methanol | ACS Grade | VWR Chemicals |

| Deionized Water | Type I | In-house |

| Sodium Hydroxide (NaOH) | ACS Grade | J.T. Baker |

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of Zoledronic acid.

Protocol A: Solvent-Based Synthesis

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of Zoledronic acid.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), add this compound hydrochloride (e.g., 7.0 g, 0.043 mol), phosphorous acid (e.g., 9.5 g, 0.116 mol), and chlorobenzene (e.g., 50 mL).

-

Phosphorylating Agent Addition: Heat the suspension to 80-85 °C with vigorous stirring. Slowly add phosphorus oxychloride (e.g., 9.6 mL, 0.103 mol) dropwise over a period of 2 hours, maintaining the temperature in the specified range. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, increase the temperature to 90-95 °C and maintain for an additional 2.5 hours.

-